Cas no 1216097-21-0 (2-(5-chloro-2-methoxyphenyl)propanal)

2-(5-Chloro-2-methoxyphenyl)propanal is a versatile aromatic aldehyde compound featuring a chloro-methoxy-substituted phenyl ring and a propanal side chain. Its unique structure makes it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. The presence of both electron-withdrawing (chloro) and electron-donating (methoxy) groups enhances its reactivity in selective transformations, such as condensation or reduction reactions. This compound exhibits stability under standard conditions, facilitating handling and storage. Its well-defined molecular architecture allows for precise functionalization, making it a preferred choice for researchers developing novel bioactive molecules or complex synthetic pathways.
2-(5-chloro-2-methoxyphenyl)propanal structure
1216097-21-0 structure
Product name:2-(5-chloro-2-methoxyphenyl)propanal
CAS No:1216097-21-0
MF:C10H11ClO2
MW:198.646142244339
CID:6121649
PubChem ID:82048626

2-(5-chloro-2-methoxyphenyl)propanal Chemical and Physical Properties

Names and Identifiers

    • 2-(5-chloro-2-methoxyphenyl)propanal
    • 1216097-21-0
    • EN300-1966549
    • Inchi: 1S/C10H11ClO2/c1-7(6-12)9-5-8(11)3-4-10(9)13-2/h3-7H,1-2H3
    • InChI Key: AZXTZHVTXLQKGQ-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C=1)C(C=O)C)OC

Computed Properties

  • Exact Mass: 198.0447573g/mol
  • Monoisotopic Mass: 198.0447573g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 26.3Ų

2-(5-chloro-2-methoxyphenyl)propanal Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1966549-0.1g
2-(5-chloro-2-methoxyphenyl)propanal
1216097-21-0
0.1g
$678.0 2023-09-16
Enamine
EN300-1966549-5.0g
2-(5-chloro-2-methoxyphenyl)propanal
1216097-21-0
5g
$3313.0 2023-06-02
Enamine
EN300-1966549-0.25g
2-(5-chloro-2-methoxyphenyl)propanal
1216097-21-0
0.25g
$708.0 2023-09-16
Enamine
EN300-1966549-1g
2-(5-chloro-2-methoxyphenyl)propanal
1216097-21-0
1g
$770.0 2023-09-16
Enamine
EN300-1966549-10g
2-(5-chloro-2-methoxyphenyl)propanal
1216097-21-0
10g
$3315.0 2023-09-16
Enamine
EN300-1966549-5g
2-(5-chloro-2-methoxyphenyl)propanal
1216097-21-0
5g
$2235.0 2023-09-16
Enamine
EN300-1966549-10.0g
2-(5-chloro-2-methoxyphenyl)propanal
1216097-21-0
10g
$4914.0 2023-06-02
Enamine
EN300-1966549-2.5g
2-(5-chloro-2-methoxyphenyl)propanal
1216097-21-0
2.5g
$1509.0 2023-09-16
Enamine
EN300-1966549-0.5g
2-(5-chloro-2-methoxyphenyl)propanal
1216097-21-0
0.5g
$739.0 2023-09-16
Enamine
EN300-1966549-0.05g
2-(5-chloro-2-methoxyphenyl)propanal
1216097-21-0
0.05g
$647.0 2023-09-16

Additional information on 2-(5-chloro-2-methoxyphenyl)propanal

Compound CAS No. 1216097-21-0: 2-(5-Chloro-2-Methoxyphenyl)Propanal

The compound with CAS No. 1216097-21-0, commonly referred to as 2-(5-chloro-2-methoxyphenyl)propanal, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a propanal group attached to a substituted phenyl ring. The phenyl ring is further substituted with a chlorine atom at the 5-position and a methoxy group at the 2-position, making it a derivative of chlorinated aromatic aldehydes.

Recent studies have highlighted the potential of chlorinated aromatic aldehydes in various applications, particularly in the development of novel pharmaceutical agents. The presence of the methoxy group at the 2-position of the phenyl ring introduces electron-donating effects, which can influence the reactivity and stability of the molecule. Similarly, the chlorine substituent at the 5-position imparts electron-withdrawing effects, creating a balance that can be exploited in synthetic chemistry for designing bioactive molecules.

The synthesis of 2-(5-chloro-2-methoxyphenyl)propanal typically involves multi-step processes, including Friedel-Crafts alkylation or acylation followed by oxidation reactions. Researchers have explored various catalysts and reaction conditions to optimize the yield and purity of this compound. For instance, the use of transition metal catalysts such as palladium or copper has been reported to enhance the efficiency of coupling reactions in its synthesis.

In terms of chemical properties, chlorinated aromatic aldehydes like this compound exhibit moderate stability under standard conditions but can undergo various transformations under specific reaction conditions. For example, they can participate in aldol condensations, nucleophilic additions, and other carbonyl chemistry reactions. These reactions are pivotal in constructing complex molecular frameworks for drug discovery.

Recent advancements in computational chemistry have enabled researchers to predict the electronic properties and reactivity profiles of chlorinated aromatic aldehydes with greater accuracy. Tools such as density functional theory (DFT) calculations have been instrumental in understanding the molecular orbitals and reaction mechanisms involving this compound. Such insights are invaluable for designing more efficient synthetic pathways and predicting biological activities.

The application of chlorinated aromatic aldehydes extends beyond traditional organic synthesis into areas such as materials science and agrochemicals. For instance, derivatives of this compound have shown promise as potential herbicides due to their ability to inhibit key enzymatic pathways in plants. Additionally, they are being investigated for their role in constructing advanced materials with tailored electronic properties.

In conclusion, CAS No. 1216097-21-0, or 2-(5-chloro-2-methoxyphenyl)propanal, stands as a versatile molecule with significant potential across multiple disciplines. Its unique structure, combined with recent advancements in synthetic and computational techniques, positions it as a valuable tool for future research and development.

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